

Synthetic Protocols for 1-Benzhydrylazetidin-3-one: Application Notes and Protocols

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Compound of Interest

Compound Name: **1-Benzhydrylazetidin-3-one**

Cat. No.: **B119530**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of **1-Benzhydrylazetidin-3-one**, a key intermediate in the development of various bioactive molecules and pharmaceutical agents.^{[1][2]} The protocols outlined below are based on established chemical literature and offer different approaches to achieving the target compound, allowing for flexibility based on available reagents and equipment.

Introduction

1-Benzhydrylazetidin-3-one is a versatile chemical scaffold characterized by a four-membered azetidine ring bearing a benzhydryl group on the nitrogen atom and a ketone at the 3-position.^[2] This structural motif is of significant interest in medicinal chemistry, serving as a crucial building block for the synthesis of compounds such as cannabinoid receptor antagonists and Bruton's tyrosine kinase (BTK) inhibitors.^[1] The reactivity of the ketone functionality allows for a variety of subsequent chemical transformations, including Wittig reactions and condensations.^[1]

Synthetic Strategies

The most common and well-documented synthetic routes to **1-Benzhydrylazetidin-3-one** converge on the oxidation of the precursor alcohol, 1-Benzhydrylazetidin-3-ol. This precursor is typically synthesized from commercially available starting materials. Two primary oxidation

methods are detailed below, followed by a protocol for the synthesis of the requisite alcohol precursor.

Data Presentation: Comparison of Synthetic Protocols

Protocol	Starting Material	Key Reagents	Solvent(s)	Reaction Temp. (°C)	Reaction Time	Yield (%)	Notes
Protocol 1: Parikh-Doering Oxidation	1-Benzhydrylazetidin-3-ol hydrochloride	Sulfur trioxide-pyridine complex, Triethylamine	Tetrahydrofuran, Dimethyl sulfoxide	Room Temperature	2 hours	Not explicitly stated	<p>The reaction is poured into cold water and extracted.</p> <p>Purification is achieved by column chromatography.</p> <p>[1]</p>
Protocol 2: Swern-Type Oxidation	1-Benzhydrylazetidin-3-ol	Oxallyl dichloride, Dimethyl sulfoxide, Triethylamine	Dichloromethane	-78	1 hour	96	<p>The reaction is quenched with saturated ammonium chloride solution.</p> <p>[3]</p>

Protocol

3:

Synthesis of Benzhydrylamine

Epichlorohydrin

Ethanol

27 ± 2

48 hours

This protocol describes the synthesis of the hydrochloride salt) of 1-Benzhydrylazetidin-3-ol.^[4]

Experimental Protocols

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-one via Parikh-Doering Oxidation

This protocol utilizes a sulfur trioxide-pyridine complex for the oxidation of 1-Benzhydrylazetidin-3-ol.

Materials:

- 1-(Diphenylmethyl)azetidin-3-ol hydrochloride
- Tetrahydrofuran (THF)
- Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA)
- Sulfur trioxide-pyridine complex
- Ethyl acetate
- Hexane
- Water

- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate

Procedure:

- Prepare a solution of 1-(diphenylmethyl)azetidin-3-ol hydrochloride (20 g, 72.5 mmol) in a mixture of tetrahydrofuran (69 mL) and dimethyl sulfoxide (173 mL).[\[1\]](#)
- To the stirring solution, add triethylamine (50.5 mL, 362.6 mmol).[\[1\]](#)
- Add the sulfur trioxide-pyridine complex (69 g, 433 mmol) in batches over 10 minutes.[\[1\]](#)
- Stir the resulting yellow solution at room temperature for 2 hours.[\[1\]](#)
- Pour the reaction mixture into cold water (173 mL).[\[1\]](#)
- Extract the aqueous layer with a 1:1 mixture of ethyl acetate and hexane (5 x 200 mL).[\[1\]](#)
- Wash the combined organic layers with water (200 mL) and saturated sodium chloride solution (200 mL).[\[1\]](#)
- Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.[\[1\]](#)
- Purify the crude product by column chromatography to obtain **1-Benzhydrylazetidin-3-one**.[\[1\]](#)

Protocol 2: Synthesis of 1-Benzhydrylazetidin-3-one via Swern-Type Oxidation

This method employs a Swern-type oxidation, which often provides high yields under mild conditions.

Materials:

- 1-(Diphenylmethyl)azetidin-3-ol
- Oxalyl dichloride

- Dimethyl sulfoxide (DMSO)
- Dichloromethane (DCM)
- Triethylamine (TEA)
- Saturated ammonium chloride solution

Procedure:

- Under an inert atmosphere, prepare a solution of oxalyl dichloride in dichloromethane.
- Cool the solution to -78 °C and add dimethyl sulfoxide dropwise.
- After stirring for a short period, add a solution of 1-(diphenylmethyl)-3-hydroxyazetidine (100 g, 0.42 mol) in dichloromethane dropwise, maintaining the temperature at -78 °C.[3]
- Continue stirring the reaction mixture at -78 °C for 1 hour.[3]
- Add triethylamine (422 g, 4.2 mol) to the reaction system.[3]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of petroleum ether and ethyl acetate as the eluent.[3]
- Once the reaction is complete, add the reaction solution dropwise to a saturated ammonium chloride solution (1.5 L).[3]
- Separate the organic phase and wash it four times with 300 mL of water.[3]
- Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo to obtain the yellow solid product (96 g, 96% yield).[3]

Protocol 3: Synthesis of the Precursor, 1-Benzhydrylazetidin-3-ol Hydrochloride

This protocol describes the synthesis of the starting material for the oxidation reactions.

Materials:

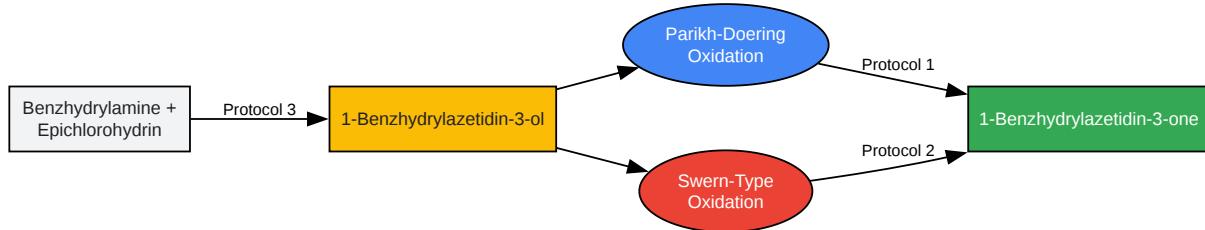
- Benzhydrylamine
- Epichlorohydrin
- Ethanol

Procedure:

- In a suitable reaction vessel, add benzhydrylamine (150g, 0.819 mol).[4]
- While maintaining the temperature at 20-25 °C, add 200 mL of ethanol.[4]
- Add epichlorohydrin (75.73 g, 0.819 mol) to the mixture and stir. The molar ratio of benzhydrylamine to epichlorohydrin should be 1:1.[4]
- Allow the reaction to proceed at 27 ± 2 °C for 48 hours.[4]
- After the reaction period, the product, 1-benzhydryl-3-hydroxylazetidine hydrochloride, can be isolated. The reported yield for this process is 77.16%. [4]

Visualizations

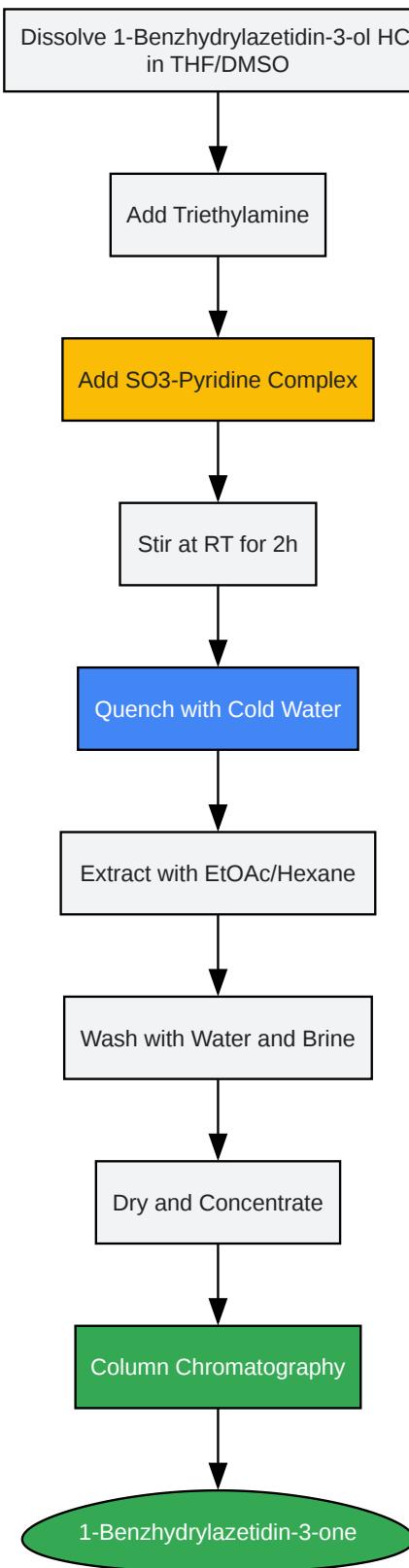
Synthetic Workflow Overview



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Caption: Overview of synthetic pathways to **1-Benzhydrylazetidin-3-one**.

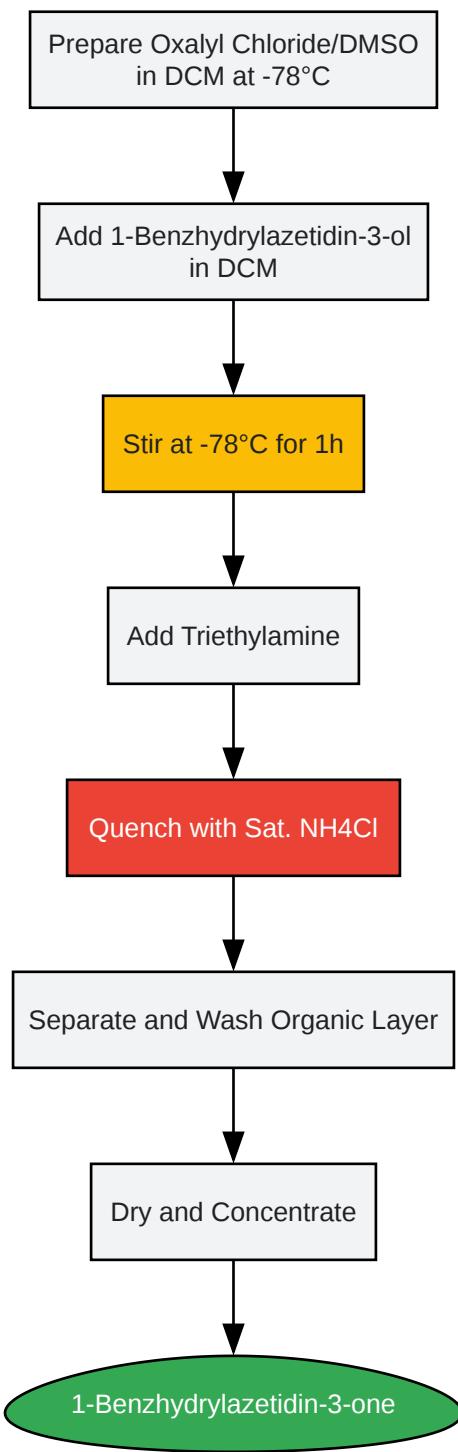
Detailed Parikh-Doering Oxidation Workflow



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Caption: Step-by-step workflow for the Parikh-Doering oxidation.

Detailed Swern-Type Oxidation Workflow



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Caption: Step-by-step workflow for the Swern-type oxidation.

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